2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
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Overview
Description
2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound that contains a thiadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzyl group and the thiadiazine ring imparts unique chemical properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with a suitable thiadiazine precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group and the thiadiazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide
- 2-(4-bromobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide
- 2-(4-methylbenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide
Uniqueness
The presence of the fluorobenzyl group in 2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid imparts unique electronic properties compared to its analogs
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S/c1-8-11(12(16)17)7-15(20(18,19)14-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQDZUJFWGPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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